molecular formula C20H18N2O5S2 B4802462 METHYL 2-[(2-METHOXY-5-{[(4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)IMINO]METHYL}BENZYL)OXY]BENZOATE

METHYL 2-[(2-METHOXY-5-{[(4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)IMINO]METHYL}BENZYL)OXY]BENZOATE

Cat. No.: B4802462
M. Wt: 430.5 g/mol
InChI Key: JUPSCWSHFNFUGI-UFFVCSGVSA-N
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Description

METHYL 2-[(2-METHOXY-5-{[(4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)IMINO]METHYL}BENZYL)OXY]BENZOATE is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(2-METHOXY-5-{[(4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)IMINO]METHYL}BENZYL)OXY]BENZOATE typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(2-METHOXY-5-{[(4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)IMINO]METHYL}BENZYL)OXY]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

METHYL 2-[(2-METHOXY-5-{[(4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)IMINO]METHYL}BENZYL)OXY]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[(2-METHOXY-5-{[(4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)IMINO]METHYL}BENZYL)OXY]BENZOATE involves its interaction with various molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[(2-METHOXY-5-{[(4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)IMINO]METHYL}BENZYL)OXY]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[[2-methoxy-5-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)iminomethyl]phenyl]methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c1-25-16-8-7-13(10-21-22-18(23)12-29-20(22)28)9-14(16)11-27-17-6-4-3-5-15(17)19(24)26-2/h3-10H,11-12H2,1-2H3/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPSCWSHFNFUGI-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=O)CSC2=S)COC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=O)CSC2=S)COC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-[(2-METHOXY-5-{[(4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)IMINO]METHYL}BENZYL)OXY]BENZOATE
Reactant of Route 2
METHYL 2-[(2-METHOXY-5-{[(4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)IMINO]METHYL}BENZYL)OXY]BENZOATE
Reactant of Route 3
METHYL 2-[(2-METHOXY-5-{[(4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)IMINO]METHYL}BENZYL)OXY]BENZOATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-[(2-METHOXY-5-{[(4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)IMINO]METHYL}BENZYL)OXY]BENZOATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-[(2-METHOXY-5-{[(4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)IMINO]METHYL}BENZYL)OXY]BENZOATE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
METHYL 2-[(2-METHOXY-5-{[(4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)IMINO]METHYL}BENZYL)OXY]BENZOATE

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